Methyl 4-chloronicotinate hydrochloride
Overview
Description
Methyl 4-chloronicotinate hydrochloride is an organic compound with the molecular formula C7H7Cl2NO2. It is a derivative of nicotinic acid and is commonly used in various chemical and pharmaceutical applications. The compound is known for its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloronicotinate hydrochloride can be synthesized through several methods. One common method involves the esterification of 4-chloronicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The resulting methyl 4-chloronicotinate is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloronicotinate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of 4-chloronicotinic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Reduction: 4-chloronicotinamide.
Oxidation: 4-chloronicotinic acid.
Scientific Research Applications
Methyl 4-chloronicotinate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of methyl 4-chloronicotinate hydrochloride is primarily related to its ability to interact with biological molecules. It is thought to target peripheral blood capillaries, similar to its analog methyl nicotinate. This interaction can lead to vasodilation and increased blood flow at the site of application . The compound may also influence various molecular pathways, including the release of prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of niacin used for muscle and joint pain relief.
Methyl 5-hydroxynicotinate: Another derivative of nicotinic acid with different functional groups.
Methyl 5-cyano-2-methoxynicotinate: A compound with a cyano group and methoxy group attached to the nicotinic acid core.
Uniqueness
Methyl 4-chloronicotinate hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to other nicotinic acid derivatives. This makes it particularly useful in specific synthetic applications and research studies .
Biological Activity
Methyl 4-chloronicotinate hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.
- Chemical Formula : C₇H₆ClNO₂
- Molecular Weight : 171.58 g/mol
- CAS Number : 63592-85-8
This compound is characterized by the presence of a chlorine atom at the 4-position of the pyridine ring, which significantly influences its reactivity and biological properties .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to promote vasodilation through the release of prostaglandin D2, enhancing local blood flow at the application site. This mechanism is similar to that of its analogs, such as methyl nicotinate, which are known for their effects on peripheral blood capillaries.
Biological Activities
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various derivatives of chloronicotinate compounds, including methyl 4-chloronicotinate. It was found to exhibit significant cytotoxicity against several cancer cell lines, with an IC50 value indicating effective concentration levels for therapeutic potential .
Case Study: Antimicrobial Testing
In vitro testing demonstrated that this compound showed promising results against Staphylococcus aureus and Escherichia coli strains. The minimum inhibitory concentration (MIC) values were determined, indicating effective antimicrobial activity.
Applications in Research and Industry
This compound serves as a valuable building block in organic synthesis, particularly in developing more complex molecules for pharmaceutical applications. Its potential use extends to agrochemicals and specialty chemicals due to its unique chemical properties .
Properties
IUPAC Name |
methyl 4-chloropyridine-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2.ClH/c1-11-7(10)5-4-9-3-2-6(5)8;/h2-4H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWPABULCGRBCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718286 | |
Record name | Methyl 4-chloropyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351479-18-9 | |
Record name | Methyl 4-chloropyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-chloropyridine-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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